N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a piperidine ring substituted with a furan-2-ylmethyl group and an m-tolyloxy group attached to an acetamide moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the furan-2-ylmethyl group can be introduced via nucleophilic substitution or reductive amination.
Acetamide Formation: The intermediate is then reacted with an acylating agent such as acetyl chloride or acetic anhydride to form the acetamide.
Introduction of the m-Tolyloxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the position adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acetamide group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure with a p-tolyloxy group instead of m-tolyloxy.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of m-tolyloxy.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(benzyloxy)acetamide: Similar structure with a benzyloxy group instead of m-tolyloxy.
Uniqueness
The uniqueness of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyloxy group may impart distinct steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-16-4-2-5-18(12-16)25-15-20(23)21-13-17-7-9-22(10-8-17)14-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBMRXGOYGDQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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